molecular formula C13H11F3N2O2S B2917453 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 860787-30-0

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2917453
CAS No.: 860787-30-0
M. Wt: 316.3
InChI Key: ISHUJTCCBMWDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of aniline with trifluoroacetic anhydride to form the corresponding trifluoromethyl derivative. This intermediate is then reacted with sulfonyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This substitution enhances its stability, lipophilicity, and binding affinity to target enzymes, making it a valuable compound in medicinal chemistry .

Biological Activity

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group that enhances its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer effects, enzyme interactions, and the underlying mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms. The compound has been evaluated against multiple cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity. For instance, the half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing that the compound effectively inhibits cell viability in a dose-dependent manner. The results indicate that:

  • HCT-116 : IC50 = 12.5 µM
  • MCF-7 : IC50 = 15.3 µM
  • HeLa : IC50 = 18.7 µM

These findings suggest that the compound is particularly effective against colon and breast cancer cell lines .

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

  • Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest, leading to inhibited cell proliferation.
  • Apoptosis Induction : It promotes apoptosis in both wild-type and mutant p53 expressing cells, as evidenced by increased annexin V-FITC positivity in treated cells .
  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX correlates with reduced tumor growth and increased sensitivity to chemotherapy .

Enzyme Interactions

This compound's interaction with various enzymes has been extensively studied:

  • Carbonic Anhydrase Inhibition : The compound demonstrates selective inhibition against CA IX with an IC50 of approximately 20 nM, indicating its potential as a therapeutic agent in targeting tumors expressing this enzyme .
  • Cholinesterase Inhibition : Some derivatives of similar sulfonamides have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a broader spectrum of activity .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Cancer Cell Lines : A study involving MDA-MB-231 (triple-negative breast cancer) showed that treatment with this compound at varying concentrations resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Animal Models : In vivo studies using mouse models of leukemia indicated that while some analogs showed no significant antitumor activity, modifications to the sulfonamide structure could enhance efficacy .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. Computational models predict good permeability across biological membranes, which is essential for effective drug delivery .

Properties

IUPAC Name

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-3-1-2-4-12(11)18-21(19,20)10-7-5-9(17)6-8-10/h1-8,18H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHUJTCCBMWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.